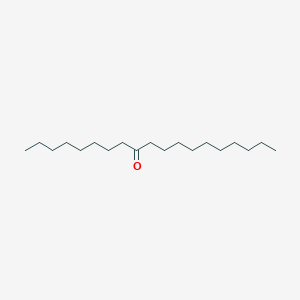

9-Nonadecanone

CAS No.: 75030-48-7

Cat. No.: VC7848774

Molecular Formula: C19H38O

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75030-48-7 |

|---|---|

| Molecular Formula | C19H38O |

| Molecular Weight | 282.5 g/mol |

| IUPAC Name | nonadecan-9-one |

| Standard InChI | InChI=1S/C19H38O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h3-18H2,1-2H3 |

| Standard InChI Key | GDEBLWVCYHWUDN-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCC(=O)CCCCCCCC |

| Canonical SMILES | CCCCCCCCCCC(=O)CCCCCCCC |

Introduction

Physical and Chemical Properties

Molecular Characteristics

Key properties inferred from structural analogs :

Notes:

-

XLogP: Higher than 2-nonadecanone due to reduced polarity from the centrally positioned ketone group .

-

Solubility: Limited water solubility (<0.1 mg/L at 25°C), with better solubility in non-polar solvents (e.g., hexane, chloroform).

Spectroscopic Data

-

Infrared (IR): Strong absorption band at ~1715 cm⁻¹ (C=O stretch), similar to other aliphatic ketones.

-

Mass Spectrometry (MS): Base peak at m/z 58 (characteristic of McLafferty rearrangement for ketones).

Synthesis and Industrial Production

Laboratory Synthesis

While no direct methods for 9-nonadecanone are documented, analogous pathways for 2- and 10-nonadecanone suggest feasible routes:

-

Friedel-Crafts Acylation:

Reaction of nonane with decanoyl chloride in the presence of AlCl₃:Yields are moderate (~60%) due to steric hindrance.

-

Oxidation of Secondary Alcohols:

Oxidation of 9-nonadecanol using pyridinium chlorochromate (PCC):Requires careful temperature control to avoid over-oxidation.

Industrial Scalability

Challenges include:

-

Positional Selectivity: Achieving precise ketone placement at C9 requires tailored catalysts.

-

Byproduct Formation: Competing isomerization during synthesis (e.g., 8- or 10-nonadecanone) .

Research Gaps and Future Directions

Priority Areas for Study

-

Synthetic Optimization: Developing regioselective catalysts for efficient 9-nonadecanone production.

-

Pharmacokinetics: Assessing oral bioavailability (predicted ~64% for 10-nonadecanone) and metabolic pathways.

-

Environmental Impact: Degradation rates and ecotoxicity profiles in aquatic systems.

Comparative Analysis with Isomers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume